1-(Azetidin-3-yl)hex-5-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)hex-5-yn-2-one is a chemical compound characterized by its azetidine ring and alkyne functional group
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)hex-5-yn-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Alkyne Group: The alkyne group is introduced via a Horner–Wadsworth–Emmons reaction, followed by further functionalization to yield the target compound.
Chemical Reactions Analysis
1-(Azetidin-3-yl)hex-5-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azetidin-3-yl)hex-5-yn-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for nicotinic acetylcholine receptors, which are targets for neurological and psychiatric disorders.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)hex-5-yn-2-one involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It acts as a partial agonist, selectively binding to specific receptor subtypes and modulating their activity . This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological and psychiatric conditions.
Comparison with Similar Compounds
1-(Azetidin-3-yl)hex-5-yn-2-one can be compared with other azetidine-containing compounds, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties and potential use in cancer therapy.
1-(Azetidin-3-yl)pyrrolidin-2-one:
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)hex-5-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-9(11)5-8-6-10-7-8/h1,8,10H,3-7H2 |
InChI Key |
KIUCDVFQKRAVQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)CC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.